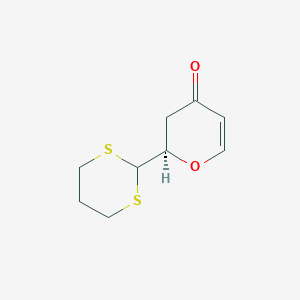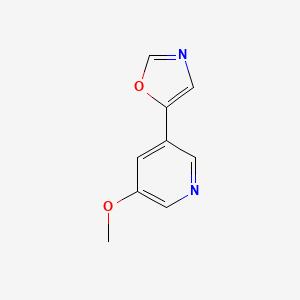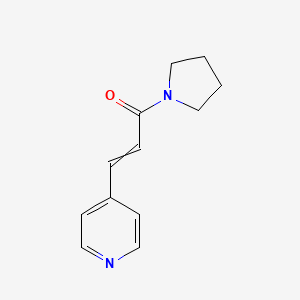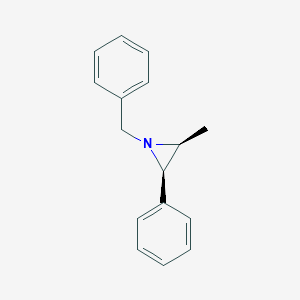![molecular formula C19H14F3OP B14244587 Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- CAS No. 185685-09-0](/img/structure/B14244587.png)
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure with a trifluoromethyl substituent. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- typically involves the reaction of diphenylphosphine oxide with a trifluoromethyl-substituted aromatic compound. One common method is the Williamson reaction, where the diphenylphosphine oxide reacts with a trifluoromethyl-substituted phenol in the presence of a base . Another approach involves the hydrogenation of a precursor compound containing both diphenylphosphine oxide and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound often employs high-temperature one-pot polymerization techniques. For example, a high-temperature polycondensation reaction can be used to synthesize polyimides containing diphenylphosphine oxide and trifluoromethyl groups . This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides with higher oxidation states, while reduction reactions produce phosphines .
Aplicaciones Científicas De Investigación
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a coupling partner in cross-coupling reactions to prepare various organophosphorus compounds.
Biology: The compound’s unique properties make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals due to its ability to form stable complexes with metal ions.
Industry: The compound is used in the production of advanced flame-retardant and optical film materials.
Mecanismo De Acción
The mechanism of action of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- involves its ability to form stable complexes with metal ions. This property is due to the presence of the phosphine oxide group, which acts as a strong electron donor. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparación Con Compuestos Similares
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
Phosphine oxide, diphenyl[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-: This compound has additional fluorine atoms, which can enhance its chemical stability and reactivity.
Diphenylphosphine oxide: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
The uniqueness of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- lies in its combination of the phosphine oxide group with the trifluoromethyl substituent, providing a balance of stability and reactivity that is valuable in various applications.
Propiedades
Número CAS |
185685-09-0 |
|---|---|
Fórmula molecular |
C19H14F3OP |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H14F3OP/c20-19(21,22)17-13-7-8-14-18(17)24(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Clave InChI |
YGWFTNJHJHEIMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)



![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)


![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)


![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
